![molecular formula C7H8F2N2 B3025428 5,6-Difluoro-1-N-methylbenzene-1,2-diamine CAS No. 1248508-73-7](/img/structure/B3025428.png)
5,6-Difluoro-1-N-methylbenzene-1,2-diamine
Overview
Description
“5,6-Difluoro-1-N-methylbenzene-1,2-diamine” is an aromatic compound with the molecular formula C7H8F2N2 . It is a type of fluorinated building block .
Molecular Structure Analysis
The molecular weight of “5,6-Difluoro-1-N-methylbenzene-1,2-diamine” is 158.15 g/mol . The compound has 1 rotatable bond, 2 hydrogen bond donors, and 4 hydrogen bond acceptors .Scientific Research Applications
Pharmaceutical Development
5,6-Difluoro-1-N-methylbenzene-1,2-diamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both fluorine atoms and a diamine group, makes it a key building block in the development of drugs targeting specific enzymes and receptors. This compound is particularly useful in the design of kinase inhibitors, which are crucial in cancer therapy .
Organic Synthesis
In organic chemistry, 5,6-Difluoro-1-N-methylbenzene-1,2-diamine serves as a versatile reagent. It is employed in the synthesis of complex organic molecules, including heterocycles and aromatic compounds. Its ability to introduce fluorine atoms into organic frameworks is highly valued, as fluorination can significantly alter the biological activity and stability of molecules .
Material Science
This compound is also explored in material science for the development of advanced materials. Its incorporation into polymers and resins can enhance the thermal stability and mechanical properties of these materials. Researchers are investigating its potential in creating high-performance coatings and adhesives .
Agricultural Chemistry
In the field of agricultural chemistry, 5,6-Difluoro-1-N-methylbenzene-1,2-diamine is studied for its potential use in the synthesis of agrochemicals. It can be used to develop new herbicides and pesticides that are more effective and environmentally friendly. The fluorine atoms in its structure can improve the bioavailability and persistence of these agrochemicals.
Medicinal Chemistry
Medicinal chemists utilize this compound in the design of novel therapeutic agents. Its structural features allow for the creation of molecules with enhanced pharmacokinetic properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles. This makes it a valuable tool in the optimization of drug candidates.
Chemical Biology
In chemical biology, 5,6-Difluoro-1-N-methylbenzene-1,2-diamine is used as a probe to study biological systems. Its ability to interact with specific biomolecules makes it useful in elucidating the mechanisms of action of various biological processes. Researchers employ it in the development of fluorescent tags and imaging agents for biological studies .
Catalysis
In the field of catalysis, 5,6-Difluoro-1-N-methylbenzene-1,2-diamine is investigated for its potential as a ligand in catalytic reactions. Its ability to coordinate with metal centers can enhance the efficiency and selectivity of catalytic processes. This application is particularly relevant in the development of green chemistry solutions.
properties
IUPAC Name |
3,4-difluoro-2-N-methylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLCNLAWFBYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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